![molecular formula C17H18ClN5O3 B2704915 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide CAS No. 899751-82-7](/img/structure/B2704915.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide” is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused to a pyrimidine ring . The molecular weight is 135.1267 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives have shown promising antitumor activity in vitro. For instance, a study by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, specific compounds demonstrated mild to moderate activity, highlighting their potential as antitumor agents [El-Morsy, El-Sayed, & Abulkhair, 2017].
Adenosine Receptor Affinity
Research has shown that pyrazolo[3,4-d]pyrimidines exhibit affinity towards A1 adenosine receptors, suggesting their potential in modulating adenosine receptor-mediated physiological processes. Harden, Quinn, and Scammells (1991) synthesized analogues demonstrating significant activity in adenosine receptor affinity assays, pointing towards their utility in exploring receptor functions and developing receptor-targeted therapies [Harden, Quinn, & Scammells, 1991].
Cytotoxic Activity
Another study focused on attaching different aryloxy groups to the pyrimidine ring of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, revealing compounds with appreciable cancer cell growth inhibition across multiple cancer cell lines. This research contributes to the ongoing search for new anticancer agents [Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020].
Inhibition of Histamine Release
Quintela et al. (2001) synthesized 1H-pyrazolo[3,4-d]pyrimidines and investigated their effects on histamine release from rat peritoneal mast cells. Several compounds produced significant inhibition, offering insights into new therapeutic strategies for conditions involving mast cell activation [Quintela, Peinador, Moreira, Alfonso, Botana, & Riguera, 2001].
Inhibition of c-Src Phosphorylation
The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives has been reported for their biological properties as inhibitors of isolated Src and cell line proliferation. These compounds act as antiproliferative and proapoptotic agents, highlighting the potential for the development of new cancer therapies by targeting the Src family kinases [Carraro, Naldini, Pucci, Locatelli, Maga, Schenone, Bruno, Ranise, Bondavalli, Brullo, Fossa, Menozzi, Mosti, Modugno, Tintori, Manetti, & Botta, 2006].
作用機序
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, similar compounds have been reported to have various biological and pharmacological activities . For instance, some pyrazolopyrimidine derivatives have shown potential as antiviral, antimicrobial, antitumor agents, and more .
将来の方向性
特性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)21-14(24)9-26-12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUQFIBOIGBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2704832.png)
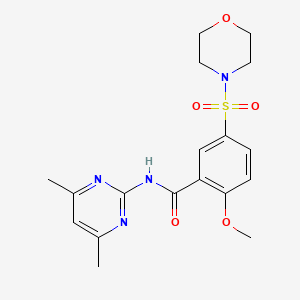

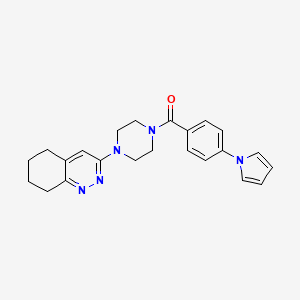
![N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B2704838.png)
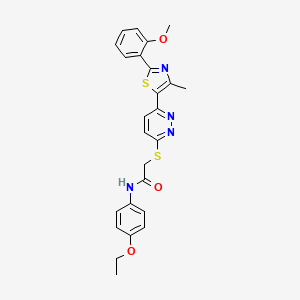
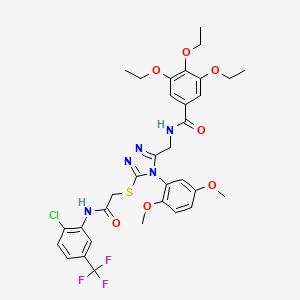

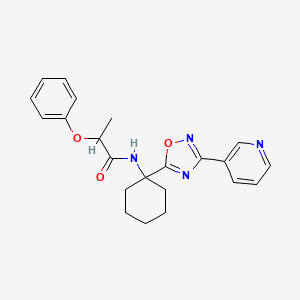

![2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704849.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2704851.png)
![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)
![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704855.png)